molecular formula C26H21N3O5S B2493399 2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-74-8

2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2493399
CAS RN: 893300-74-8
M. Wt: 487.53
InChI Key: ZQBZAYJNICGFPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-amino-4,6-dihydropyrano[3,2-c][2,1]benzothiazine dioxides involves multi-step reactions starting from basic compounds like methyl anthranilate, proceeding with couplings, benzylation or methylation, and closing with ring formation to yield the complex structure (Ahmad et al., 2019). This synthetic route offers a versatile approach to accessing a wide range of benzothiazine derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction methods, revealing their crystalline form and providing insights into their stereochemistry and molecular conformation (Ganapathy et al., 2015). Such analyses are crucial for understanding the compound's interactions at the molecular level.

Chemical Reactions and Properties

Benzothiazine derivatives undergo various chemical reactions, including multi-component condensations, which are pivotal for introducing functional groups and extending the chemical diversity of these molecules (Ukrainets et al., 2014). These reactions are fundamental for exploring the compound's chemical behavior and potential reactivity patterns.

properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-33-19-6-4-5-16(13-19)15-29-22-8-3-2-7-20(22)24-25(35(29,31)32)23(21(14-27)26(28)34-24)17-9-11-18(30)12-10-17/h2-13,23,30H,15,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBZAYJNICGFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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